
D561-0775
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D561-0775 is a direct AMPK agonist, showing potential anti-cancer activity via inducing apoptosis, cell cycle arrest, suppressing glycolysis and cholesterol synthesis after activation of AMPK in gefitinib-resistant H1975 cells.
Aplicaciones Científicas De Investigación
Cancer Treatment Potential:
- D561-0775 is identified as a novel direct AMPK agonist. It has shown significant inhibitory effects on gefitinib-resistant NSCLC cell lines, with less cytotoxicity to normal cells. The activation of AMPK by D561-0775 leads to apoptosis, cell cycle arrest, suppression of glycolysis, and cholesterol synthesis in gefitinib-resistant H1975 lung cancer cells (Chen et al., 2017).
- In another study, the same team highlighted the potential of D561-0775 as a new chemical structure for developing cancer drugs targeting gefitinib-resistant NSCLC patients. The drug activates the AMPK/mTOR signaling pathway, resulting in induction of apoptosis and cell cycle arrest (Chen et al., 2018).
Mechanism of Action:
- The effectiveness of D561-0775 in cancer treatment is attributed to its role as a direct activator of the AMPK enzyme. The activation of AMPK is a promising anti-cancer strategy, as it is a rate-limiting enzyme in metabolism and plays a crucial role in regulating cellular energy balance. By targeting AMPK directly, D561-0775 disrupts the energy metabolism of cancer cells, particularly those resistant to other treatments (Chen et al., 2017).
Research Implications:
- The discovery and development of D561-0775 offer a new avenue for treating cancers that have developed resistance to other forms of chemotherapy. Its specific action on AMPK and the subsequent metabolic disruption it causes in cancer cells make it a significant subject of ongoing cancer research.
Propiedades
Número CAS |
1112400-30-2 |
|---|---|
Nombre del producto |
D561-0775 |
Fórmula molecular |
C21H15BrN4O3 |
Peso molecular |
451.28 |
Nombre IUPAC |
2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H15BrN4O3/c22-15-3-5-16(6-4-15)27-13-17-7-8-19(28-17)21-26-18(10-23)20(29-21)25-12-14-2-1-9-24-11-14/h1-9,11,25H,12-13H2 |
Clave InChI |
DBRZPZIWXMNBCI-UHFFFAOYSA-N |
SMILES |
N#CC1=C(NCC2=CC=CN=C2)OC(C3=CC=C(COC4=CC=C(Br)C=C4)O3)=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
D561-0775; D5610775; D561 0775; D-561-0775; D 561-0775; D-5610775 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



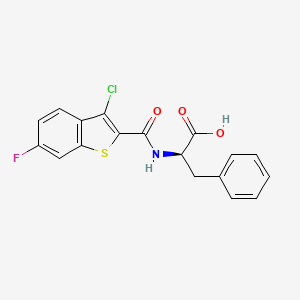
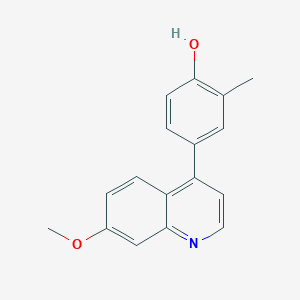
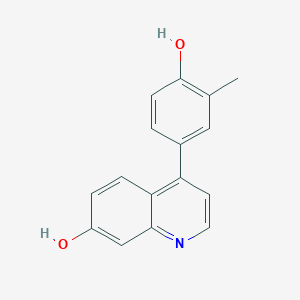
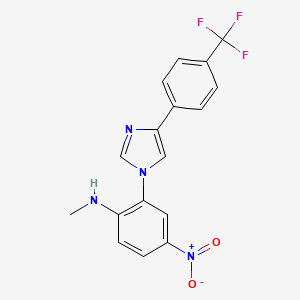

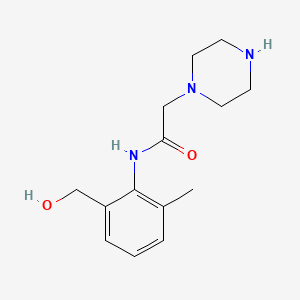
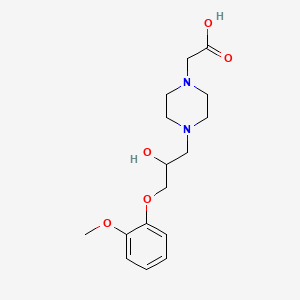
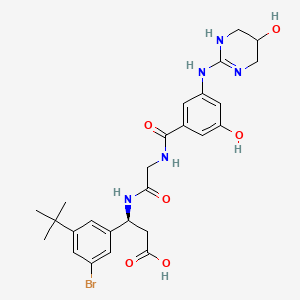
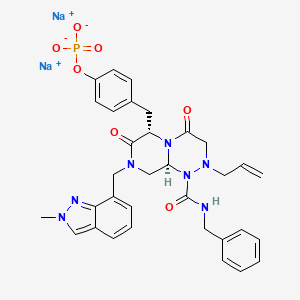
![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)
![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)
